![molecular formula C18H22N6O3 B2824633 N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 941994-44-1](/img/structure/B2824633.png)

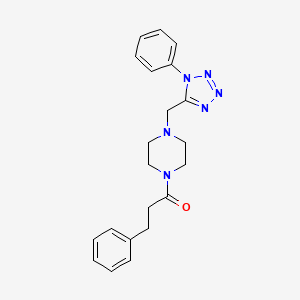

N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

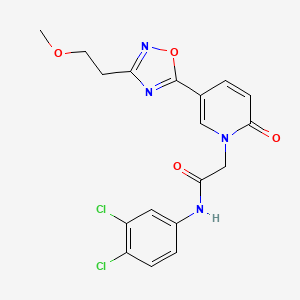

“N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a complex organic compound. It is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen in its structure . Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive, among others .

科学的研究の応用

1. Synthesis and Characterization

- Zaki et al. (2017) explored a synthetic method and characterized new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine derivatives, including compounds related to N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, using spectral analysis (Zaki, Radwan, & El-Dean, 2017).

2. Antimicrobial and Antitumor Applications

- Sahin et al. (2012) reported the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents, suggesting potential antimicrobial applications for similar compounds (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

- Matsuno et al. (2000) synthesized triamino-substituted 1,3,5-triazine and pyrimidine derivatives, including those with benzimidazolyl and morpholino groups, showing significant antitumor activities (Matsuno, Karo, Sasahara, Watanabe, Inaba, Takahashi, Yaguchi, Yoshioka, Sakato, & Kawashima, 2000).

3. Chemical Modification for Diverse Applications

- Collins et al. (2000) focused on the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, showing potential for various applications, including reactions with morpholine (Collins, Hughes, & Johnson, 2000).

4. Heterocyclic Synthesis

- Ho and Suen (2013) synthesized novel heterocyclic compounds including morpholine and pyrimidine derivatives, emphasizing the versatility of compounds related to this compound in heterocyclic chemistry (Ho & Suen, 2013).

5. Polymer Research

- Dinari and Haghighi (2017) researched the synthesis and characterization of new heat-resistant polyamides bearing an s-triazine ring, suggesting the potential of similar compounds in polymer research (Dinari & Haghighi, 2017).

6. Glycogen Phosphorylase Inhibitors

- Schweiker et al. (2014) synthesized a series of morpholine substituted amino acids as potential inhibitors of Glycogen Phosphorylase a, indicating the application of related compounds in enzymatic inhibition (Schweiker, Loughlin, Lohning, Petersson, & Jenkins, 2014).

将来の方向性

Pyrrolo[2,1-f][1,2,4]triazine, a scaffold similar to the one in the compound of interest, has been identified as an integral part of several kinase inhibitors and nucleoside drugs . This suggests that “N-(2-morpholinoethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” and similar compounds could have potential applications in the development of new kinase inhibitors for cancer therapy .

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of nitrogen-containing heterocycles known as triazinanes . .

Mode of Action

It’s known that 1,2,3-triazines and 1,2,3,5-tetrazines react rapidly, efficiently, and selectively with amidines to form pyrimidines/1,3,5-triazines . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Compounds containing a triazole structure have been reported to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This suggests that the compound may influence a variety of biochemical pathways.

特性

IUPAC Name |

N-(2-morpholin-4-ylethyl)-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3/c25-16(19-6-7-22-10-12-27-13-11-22)15-17(26)24-9-8-23(18(24)21-20-15)14-4-2-1-3-5-14/h1-5H,6-13H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTPQOPAKKVMQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(4-methylbenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2824555.png)

![tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate](/img/structure/B2824561.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2824563.png)

![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)

![tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2824567.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2824568.png)

![2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824571.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2824573.png)